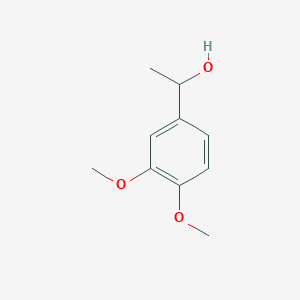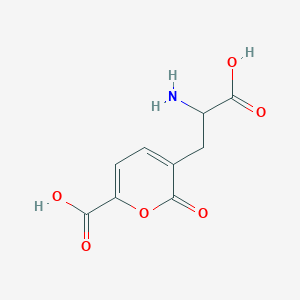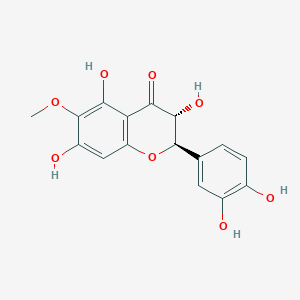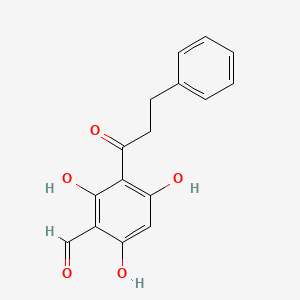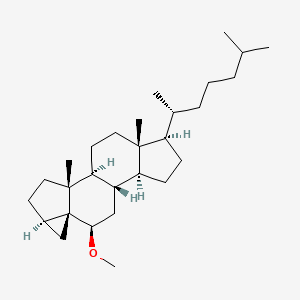
i-Cholesterol methyl ether
Vue d'ensemble
Description
i-Cholesterol methyl ether (I-CME) is a cholesterol derivative that has been extensively studied for its potential applications in various scientific research . It is a highly polar, water-soluble compound . It can be used to study the effects of cholesterol on cell membranes, as well as to investigate the mechanisms of action of cholesterol-related drugs .
Synthesis Analysis
I-CME can be easily synthesized in the laboratory . Research has described optimized conditions for the synthesis of (17)O and (18)O labeled cholesterol from i-cholesteryl methyl ether, indicating its use in biochemical studies and research .
Molecular Structure Analysis
The i-Cholesterol methyl ether molecule contains a total of 81 bond(s). There are 33 non-H bond(s), 6 rotatable bond(s), 1 three-membered ring(s), 2 five-membered ring(s), 3 six-membered ring(s), 2 nine-membered ring(s), 2 ten-membered ring(s), and 1 ether(s) (aliphatic) .
Chemical Reactions Analysis
i-Cholesterol methyl ether has been employed to examine the cholesterol-mediated effects on cell membrane permeability . Additionally, it has been instrumental in exploring cholesterol’s impact on cell signaling, gene expression, the structure, and function of proteins, as well as the metabolism of lipids .
Physical And Chemical Properties Analysis
i-Cholesterol methyl ether is a highly polar, water-soluble compound. The physical properties of lipid bilayers are sensitive to the specific type and composition of the lipids that make up the many different types of cell membranes .
Applications De Recherche Scientifique
Drug Delivery Systems
i-Cholesterol methyl ether is being explored for its potential in drug delivery systems due to its ability to form liposomes and other lipid-based carriers. These carriers can encapsulate drugs, increasing their solubility and stability, and can be targeted to specific cells or tissues, enhancing the efficacy of the drug .
Bioimaging
The compound’s unique structure allows it to be used in bioimaging techniques. It can be tagged with fluorescent markers or radiolabels and used to track the movement of cholesterol or cholesterol-like molecules within the body, providing insights into cellular processes .
Liquid Crystals
6beta-Methoxy-i-cholesterol has properties that make it suitable for the development of cholesterol-based liquid crystals. These materials have applications in displays and optical devices due to their ability to modulate light .
Gelators
Research has shown that i-Cholesterol methyl ether can act as a gelator for organic solvents. This application is valuable in creating supramolecular gels that have potential uses in drug release, tissue engineering, and as environmental sensors .
Sterol Metabolism Studies
The compound is used in studies of sterol metabolism. By using it as a substrate or inhibitor in enzymatic reactions, researchers can investigate the pathways and mechanisms involved in cholesterol synthesis and breakdown .
Microbial Transformation Studies
i-Cholesterol methyl ether is used to study microbial transformations. Certain microorganisms can convert it into other sterols or steroid compounds, which can lead to the discovery of new drugs or biochemical tools .
Cholesterol Derivative Synthesis
As a cholesterol derivative, it serves as a starting material for the synthesis of other sterol compounds. These derivatives can have varied biological activities and are of interest in the development of new therapeutic agents .
Biophysical Research
The compound’s interaction with cell membranes makes it a useful tool in biophysical research. It can help in understanding membrane dynamics, permeability, and the role of cholesterol in membrane structure .
Orientations Futures
Ether lipids, such as i-Cholesterol methyl ether, are becoming more recognized for their biological functions . They have a role in facilitating membrane fusion processes and are important for the organization and stability of lipid raft microdomains . Future research may focus on these areas and the potential applications of i-Cholesterol methyl ether in scientific research .
Propriétés
IUPAC Name |
(1S,2R,5R,7R,8R,10S,11S,14R,15R)-8-methoxy-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]pentacyclo[8.7.0.02,7.05,7.011,15]heptadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-10-11-23-21-16-25(29-6)28-17-20(28)12-15-27(28,5)24(21)13-14-26(22,23)4/h18-25H,7-17H2,1-6H3/t19-,20-,21+,22-,23+,24+,25-,26-,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVYQBSADVVKNY-HHZNOXSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]45[C@@]3(CC[C@@H]4C5)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
i-Cholesterol methyl ether | |
CAS RN |
2867-93-8 | |
| Record name | (3α,5R,6β)-6-Methoxy-3,5-cyclocholestane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2867-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6beta-Methoxy-i-cholesterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002867938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6.BETA.-METHOXY-I-CHOLESTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARM82NCL9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





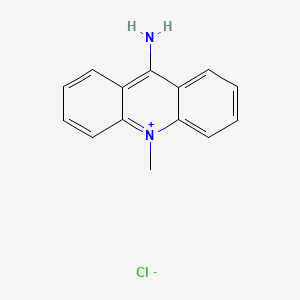
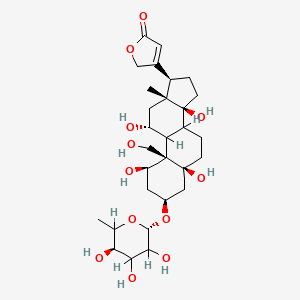
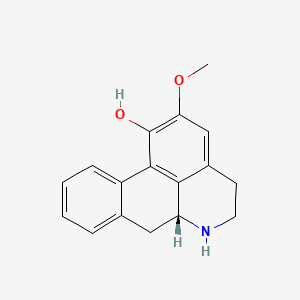
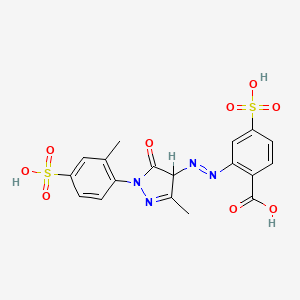
![3-Tert-butyl-7-[[2-(4-methylphenyl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1196500.png)
![carbamothioic acid S-[2-(2-methoxyanilino)-2-oxoethyl] ester](/img/structure/B1196502.png)
![2,5-Diazabicyclo[2.2.2]octane](/img/structure/B1196504.png)
